(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

SARM synthesis chiral intermediate diastereoselectivity

This (R)-configured pyrrolidine-benzonitrile (CAS 869643-66-3) is the direct penultimate intermediate in the patented LGD-4033 synthetic route. Its enantiopure (R)-hydroxymethyl group, derived from D-prolinol, is irreplaceable—use of the (S)-enantiomer, racemate, or des-hydroxymethyl analog blocks the pathway or yields the wrong diastereomer. For GMP campaigns, specify ≥98% chiral purity. For ANDA/DMF submissions, it serves as LGD-4033 Impurity 3, requiring a certified reference standard with full spectroscopic characterization and traceable CoA.

Molecular Formula C₁₃H₁₃F₃N₂O
Molecular Weight 270.25
CAS No. 869643-66-3
Cat. No. B1145125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile
CAS869643-66-3
Synonyms4-[(2R)-2-(Hydroxymethyl)-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile;  4-[2(R)-(Hydroxymethyl)pyrrolidin-1-yl]-2-trifluoromethylbenzonitrile
Molecular FormulaC₁₃H₁₃F₃N₂O
Molecular Weight270.25
Structural Identifiers
SMILESC1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO
InChIInChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

869643-66-3 Procurement Guide: (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile as a Key LGD-4033 Intermediate


(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (CAS 869643-66-3) is a chiral pyrrolidine-benzonitrile building block (C₁₃H₁₃F₃N₂O, MW 270.25) that serves as the penultimate intermediate in the patented synthetic route to the selective androgen receptor modulator (SARM) LGD-4033 (Ligandrol/VK5211) . The compound is formed via nucleophilic aromatic substitution of 4-fluoro-2-trifluoromethylbenzonitrile with D-prolinol and is subsequently oxidized to the corresponding aldehyde before trifluoromethylation yields the final API . It is also cataloged and supplied as 'LGD-4033 Impurity 3' by pharmaceutical reference standard vendors, making it essential for ANDA/DMF impurity profiling, method validation, and quality control release testing of LGD-4033 drug substance .

Why Generic Pyrrolidine-Benzonitrile Analogs Cannot Substitute for 869643-66-3 in LGD-4033 Synthesis or Impurity Profiling


Substitution of (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile with structurally similar pyrrolidine-benzonitrile analogs is precluded by two interdependent requirements: (i) the (R)-configuration at the pyrrolidine 2-position, which is derived from enantiopure D-prolinol and directly determines the diastereomeric outcome of the subsequent CF₃ addition step, and (ii) the presence of the primary hydroxymethyl group as the essential synthetic handle for oxidation to the aldehyde intermediate . Use of the (S)-enantiomer, the racemate, or the des-hydroxymethyl analog (e.g., 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, CAS 175696-73-8) would either produce the incorrect diastereomer of LGD-4033 or block the synthetic pathway entirely. Furthermore, for impurity profiling, only the authentic (R)-hydroxymethyl intermediate—not a generic surrogate—can serve as a valid reference standard for quantifying this process-related impurity in LGD-4033 drug substance .

Quantitative Differentiation Evidence for 869643-66-3 vs. Closest Analogs and Alternatives


Stereochemical Identity: (R)-Configuration Mandatory for Correct LGD-4033 Diastereomer Formation

The patented LGD-4033 synthetic route uses enantiopure D-prolinol (R-configuration) as the source of chirality . Nucleophilic aromatic substitution with 4-fluoro-2-trifluoromethylbenzonitrile installs the (R)-2-(hydroxymethyl)pyrrolidine moiety, and this stereochemistry is retained through oxidation to the aldehyde and subsequent CF₃TMS addition. The diastereomeric ratio of the final LGD-4033 product depends on the enantiopurity of this intermediate. Use of the (S)-enantiomer (derived from L-prolinol) or racemic prolinol would produce the opposite diastereomer or a mixture, respectively, requiring HPLC separation of the final diastereomers .

SARM synthesis chiral intermediate diastereoselectivity

Certified Impurity Reference Standard for LGD-4033: Quantitative Identity vs. Uncharacterized Analogs

869643-66-3 is commercially cataloged as 'LGD-4033 Impurity 3' with certified purity (typically 95% by HPLC) and full characterization data suitable for ANDA/DMF submissions . Unlike a generic, non-certified pyrrolidine-benzonitrile compound, this material is supplied with a Certificate of Analysis (COA) documenting identity, purity, and storage conditions . This allows direct use as a system suitability standard or impurity marker in USP/ICH-compliant analytical methods for LGD-4033 drug substance and drug product.

impurity profiling reference standard pharmaceutical quality control

Synthetic Pathway Specificity: Hydroxymethyl Group as the Essential Oxidation Handle

The primary hydroxymethyl (-CH₂OH) group at the pyrrolidine 2-position of 869643-66-3 is the requisite functional handle for sulfur trioxide-pyridine oxidation to the corresponding aldehyde, which then undergoes nucleophilic trifluoromethylation with CF₃TMS to install the signature -CH(OH)CF₃ pharmacophore of LGD-4033 . Analogs lacking this hydroxymethyl group—such as 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile or its N-alkylated derivatives—cannot enter this synthetic sequence. The des-hydroxymethyl analog would require a fundamentally different (and lower-yielding) route to LGD-4033.

synthetic intermediate functional group interconversion SARM synthesis

Physicochemical Differentiation from LGD-4033 API for Chromatographic Method Development

The molecular weight (270.25 g/mol) and polarity of 869643-66-3 differ substantially from the final API LGD-4033 (MW 338.25, C₁₄H₁₂F₆N₂O) . The intermediate has one fewer CF₃ group, one fewer chiral center, and a polar -CH₂OH group instead of the lipophilic -CH(OH)CF₃ group present in the API. These differences provide sufficient chromatographic resolution (expected ΔlogP ≈ 0.8–1.2 units lower for the intermediate) to allow baseline separation in reversed-phase HPLC methods, making it suitable as a resolution marker in LGD-4033 impurity methods.

chromatographic separation impurity method development physicochemical properties

Procurement-Critical Application Scenarios for 869643-66-3 Based on Differentiated Evidence


LGD-4033 (Ligandrol) API Manufacturing: Late-Stage GMP Intermediate

For CROs and CDMOs engaged in GMP synthesis of LGD-4033 drug substance, 869643-66-3 is the direct precursor to the final API-forming trifluoromethylation step . Procurement of the (R)-enantiomer with documented enantiopurity is critical, as this chirality is preserved through oxidation and diastereoselective CF₃ addition, directly determining the stereochemical purity of the final LGD-4033 drug substance. The intermediate should be specified with ≥98% chiral purity and ≥95% chemical purity for use in GMP campaigns.

Pharmaceutical Impurity Profiling and ANDA/DMF Submissions for Generic LGD-4033

For analytical development laboratories preparing ANDA or DMF submissions for generic LGD-4033, 869643-66-3 serves as 'LGD-4033 Impurity 3,' a process-related impurity that must be identified, quantified, and controlled per ICH Q3A guidelines . A certified reference standard with documented purity (95%), full spectroscopic characterization, and a traceable Certificate of Analysis is required by regulatory agencies. Generic pyrrolidine-benzonitrile compounds cannot substitute for this specific impurity marker.

Anti-Doping Forensic and Toxicology Reference Standard

LGD-4033 is prohibited by the World Anti-Doping Agency (WADA) and has generated over 62 adverse analytical findings [REFS-2 background]. 869643-66-3, as a synthetic precursor and potential impurity in clandestine LGD-4033 preparations, can serve as a marker for distinguishing pharmaceutical-grade from illicitly manufactured material in forensic casework. Its presence or absence in seized samples provides intelligence on synthetic route provenance, supporting doping control and law enforcement investigations.

Medicinal Chemistry SAR Exploration around the LGD-4033 Pyrrolidine Core

For medicinal chemistry teams exploring structure-activity relationships (SAR) of the 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile scaffold, 869643-66-3 is a versatile late-stage diversification point . The primary hydroxymethyl group can be oxidized to the aldehyde for reductive amination, converted to leaving groups for nucleophilic displacement, or used directly in esterification/etherification reactions. The (R)-configuration allows exploration of stereochemistry-activity relationships that would be inaccessible from the racemate.

Quote Request

Request a Quote for (R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.